molecular formula C18H19N3O3S2 B2586923 N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide CAS No. 1173787-17-1

N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2586923
CAS No.: 1173787-17-1
M. Wt: 389.49
InChI Key: BTXWKFQKIPCFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a thiophene ring linked to a 3,5-dimethylpyrazole moiety via a carbonyl group, while the sulfonamide group is substituted with methyl and 4-methylbenzene groups.

The compound’s synthesis likely involves multi-step reactions, including sulfonylation of aniline derivatives, coupling of thiophene-carboxylic acid intermediates, and pyrazole ring formation. However, detailed synthetic protocols or biological data for this specific derivative remain scarce in publicly available literature.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-12-5-7-15(8-6-12)26(23,24)20(4)16-9-10-25-17(16)18(22)21-14(3)11-13(2)19-21/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXWKFQKIPCFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor such as 2-bromo-3-thiophenecarboxylic acid. The final step involves the sulfonation of the benzene ring and subsequent coupling with the pyrazole and thiophene intermediates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The pyrazole and thiophene rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs often differ in substituents on the benzene ring or heterocyclic components. Below is a comparative analysis with closely related derivatives:

Structural Analog: N-[2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-4-ethyl-N-methylbenzenesulfonamide (CAS 1325303-98-7)

This analog replaces the 4-methyl group on the benzene ring with a 4-ethyl group. Key differences include:

Property Target Compound 4-Ethyl Analog (CAS 1325303-98-7)
Substituent on Benzene 4-methyl 4-ethyl
Purity Not reported 95%
Commercial Availability Not listed Discontinued
Potential Lipophilicity Lower (methyl group) Higher (ethyl group)

The 4-ethyl analog was discontinued, possibly due to challenges in synthesis, stability, or unfavorable pharmacokinetic profiles. The ethyl group increases lipophilicity, which may enhance membrane permeability but also reduce aqueous solubility, impacting bioavailability .

Broader Context: Sulfonamide-Pyrazole Hybrids

Sulfonamide-pyrazole hybrids are explored for diverse biological activities. For example:

  • Anti-cancer agents : Pyrazole carbonyl groups often coordinate with metal ions in enzyme active sites, while sulfonamides modulate solubility and target binding.
  • Anti-microbials : Thiophene rings contribute to π-π stacking interactions with bacterial proteins.

The target compound’s 3,5-dimethylpyrazole moiety may improve metabolic stability compared to unsubstituted pyrazoles, as methyl groups hinder oxidative degradation. However, the lack of published IC₅₀ or EC₅₀ values limits direct efficacy comparisons with other derivatives .

Research Findings and Limitations

  • Biological Data Gap : While the scaffold is promising, the absence of peer-reviewed studies on the target compound necessitates further investigation into its pharmacological profile.

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a pyrazole moiety, thiophene ring, and sulfonamide functional groups. These structural components are believed to contribute significantly to its biological activities.

The molecular formula of the compound is C18H19N3O3S2C_{18}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 417.54 g/mol. Its structure can be represented as follows:

Property Value
Molecular FormulaC18H19N3O3S2
Molecular Weight417.54 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of compounds with similar structures has been widely studied, revealing a range of pharmacological effects. Preliminary research indicates that this compound may exhibit the following activities:

  • Antimicrobial Activity : Compounds containing sulfonamide groups often show significant antimicrobial properties. The presence of the pyrazole and thiophene moieties may enhance this activity.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Anticancer Potential : The structural motifs present in this compound suggest potential cytotoxicity against various cancer cell lines, similar to other pyrazole derivatives.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets through various biochemical pathways:

  • Target Interaction : The 3,5-dimethylpyrazole moiety may facilitate interactions with enzymes or receptors involved in inflammatory and cancer pathways.
  • Biochemical Pathways : Potential pathways include inhibition of cyclooxygenase (COX) enzymes and modulation of signaling cascades associated with tumor growth and inflammation.

Case Studies and Experimental Data

Recent studies have focused on synthesizing similar compounds to evaluate their biological activities:

Compound Biological Activity Reference
4-(1H-Pyrazol-1-yl)benzenesulfonamideAntimicrobial and anti-inflammatory
3-(4-Methylphenyl)thiophene-2-carboxylic acidInhibitor of myeloid cell leukemia
N-(5-Phenylthiazol-2-yl)acrylamidesPotent glutathione S-transferase inhibitors

These findings suggest that the unique combination of functional groups in the compound enhances its potential therapeutic applications.

Q & A

Q. What synthetic methodologies are optimal for preparing N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide?

The compound’s synthesis involves coupling thiophene and pyrazole moieties via a carbonyl linker. A general procedure includes:

  • Step 1 : React 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide with 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride in DMF with K₂CO₃ as a base at room temperature to form the pyrazole-thiophene intermediate .
  • Step 2 : Sulfonamide formation by reacting the intermediate with 4-methylbenzenesulfonyl chloride under inert conditions.
    Key Considerations :
  • Use anhydrous DMF to avoid hydrolysis of the carbonyl group.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
  • Purify via column chromatography (silica gel, gradient elution).

Table 1 : Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Reference
SolventDMF65–72
BaseK₂CO₃68
TemperatureRT to 40°C70

Q. How is structural characterization performed for this compound?

  • 1H/13C NMR : Assign peaks using δ 2.35–2.55 ppm (pyrazole-CH₃), δ 7.2–7.8 ppm (aromatic protons), and δ 165–170 ppm (carbonyl C=O) in DMSO-d₆ .
  • X-ray Crystallography : Use SHELX software for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C=O: 1.21 Å) and dihedral angles .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) using a fluorometric assay (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Advanced refinement using SHELXL integrates high-resolution data to address discrepancies:

  • Twinning Analysis : Apply the Hooft parameter (|Y| < 0.05) to detect twinning in crystals .
  • Disorder Modeling : For flexible sulfonamide groups, use PART instructions in SHELX to refine occupancy ratios .

Table 2 : Key Crystallographic Data

ParameterValueReference
Space groupP2₁/c
R-factor< 0.05
Resolution (Å)0.84

Q. How can computational docking predict binding modes with target proteins?

  • Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level using Gaussian 16 .
  • Protein-Ligand Docking : Use AutoDock Vina with a grid box centered on COX-2’s active site (PDB: 5KIR). Validate poses via MM-GBSA binding energy calculations (ΔG < −8 kcal/mol) .

Q. How to analyze contradictory bioactivity data across structural analogs?

  • Meta-Analysis Framework :
    • Compile IC₅₀ values from analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
    • Perform QSAR modeling using MolDescriptor (Dragon) to correlate substituent effects (e.g., Hammett σ values) with activity .
    • Validate via Bayesian classification (p < 0.01 for electron-withdrawing groups enhancing COX-2 inhibition) .

Table 3 : Comparative Bioactivity of Analogs

SubstituentIC₅₀ (COX-2, μM)Reference
4-Fluorophenyl0.12
4-Methoxyphenyl1.45
3,5-Dimethylpyrazole0.08

Q. What strategies mitigate low yields in sulfonamide coupling reactions?

  • Kinetic Control : Pre-activate the amine intermediate with trimethylamine (TEA) before adding sulfonyl chloride .
  • Solvent Screening : Compare DMF (polar aprotic) vs. dichloromethane (low polarity) for reaction efficiency. DMF improves solubility of intermediates (yield +15%) .

Q. How to validate synthetic purity for regulatory submissions?

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection. Require >99% purity (RT: 8.2 min) .
  • Elemental Analysis : Accept %C/%H/%N within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.